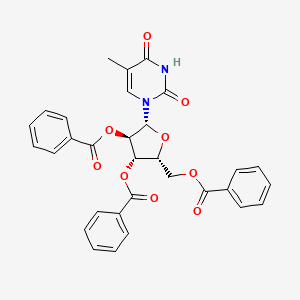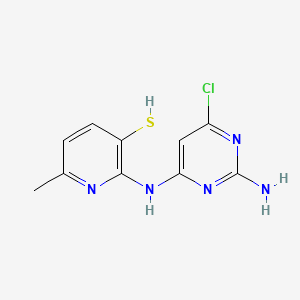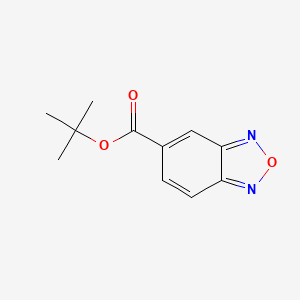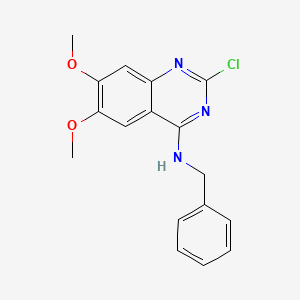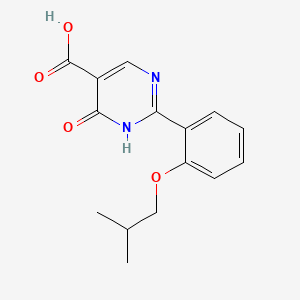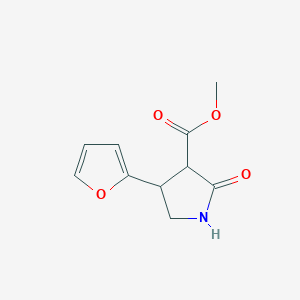
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methoxyguanidine under specific conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . This method is advantageous due to its eco-friendly nature and high yield. The reaction conditions usually include grinding the reactants together, which facilitates the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also interfere with nucleic acid synthesis, thereby inhibiting the growth and proliferation of microorganisms and cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: This compound is structurally similar but lacks the methoxyguanidine group, which may result in different biological activities.
4,6-Dimethylpyrimidin-2-yl)guanidines: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C8H13N5O |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-methoxyguanidine |
InChI |
InChI=1S/C8H13N5O/c1-5-4-6(2)11-8(10-5)12-7(9)13-14-3/h4H,1-3H3,(H3,9,10,11,12,13) |
InChI-Schlüssel |
GRSLKNSASALPRK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NOC)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(N)NOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



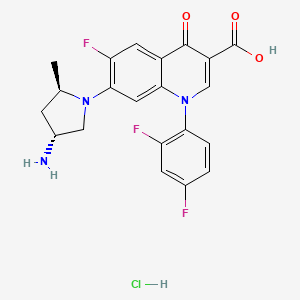

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)


